Cas no 60034-88-0 (Benzamide, N-methyl-4-(trifluoromethoxy)-)

Benzamide, N-methyl-4-(trifluoromethoxy)- is a fluorinated aromatic amide derivative characterized by the presence of a trifluoromethoxy (–OCF₃) substituent at the para position and an N-methyl group on the amide nitrogen. This structural configuration imparts enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group contributes to improved bioavailability and resistance to enzymatic degradation, while the N-methylation may influence binding affinity in target interactions. Its well-defined synthetic route and high purity make it suitable for applications in drug discovery, particularly in the development of bioactive molecules with optimized pharmacokinetic properties.
Benzamide, N-methyl-4-(trifluoromethoxy)- structure
60034-88-0 structure
Product Name:Benzamide, N-methyl-4-(trifluoromethoxy)-
CAS No:60034-88-0
MF:C9H8F3NO2
MW:219.160532951355
CID:1618144
PubChem ID:22594954
Update Time:2025-10-31

Benzamide, N-methyl-4-(trifluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-methyl-4-(trifluoromethoxy)-
    • PELZBPDUKJLDQJ-UHFFFAOYSA-N
    • 60034-88-0
    • N-methyl-4-(trifluoromethoxy)benzamide
    • AKOS008920252
    • SCHEMBL2208745
    • Inchi: 1S/C9H8F3NO2/c1-13-8(14)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3,(H,13,14)
    • InChI Key: PELZBPDUKJLDQJ-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C(NC)=O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 219.05074
  • Monoisotopic Mass: 219.05071298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

Benzamide, N-methyl-4-(trifluoromethoxy)- Pricemore >>

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Benzamide, N-methyl-4-(trifluoromethoxy)- Related Literature

Additional information on Benzamide, N-methyl-4-(trifluoromethoxy)-

Comprehensive Overview of Benzamide, N-methyl-4-(trifluoromethoxy)- (CAS No. 60034-88-0): Properties, Applications, and Industry Insights

Benzamide, N-methyl-4-(trifluoromethoxy)- (CAS No. 60034-88-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a benzamide core with a trifluoromethoxy substituent, offering distinct electronic and steric properties. This trifluoromethylated derivative exhibits enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable for drug discovery programs targeting CNS disorders and inflammatory conditions.

Recent studies highlight the compound's potential as a building block for kinase inhibitors and GPCR modulators, with particular interest in its role in developing next-generation antidepressants and neuroprotective agents. The N-methyl-4-(trifluoromethoxy) moiety contributes to improved blood-brain barrier penetration, addressing a key challenge in neurological drug development. Researchers are exploring its utility in PET radioligands, leveraging the 18F-labeled variants for diagnostic imaging applications.

From a synthetic chemistry perspective, CAS 60034-88-0 serves as a versatile intermediate for constructing complex heterocycles. Its electron-withdrawing trifluoromethoxy group enables selective aromatic substitutions, while the amide functionality participates in diverse coupling reactions. Industry reports indicate growing demand for this compound in fragment-based drug design (FBDD), where its molecular weight (239.18 g/mol) and lipophilicity (LogP ≈ 2.1) make it ideal for hit-to-lead optimization.

Environmental and regulatory considerations for N-methyl-4-(trifluoromethoxy)benzamide reflect broader trends in green chemistry. The compound's persistence and bioaccumulation potential are subjects of ongoing evaluation, with manufacturers developing improved synthetic routes to minimize fluorinated waste streams. Analytical methods including HPLC-MS and 19F-NMR are routinely employed for quality control, ensuring compliance with ICH guidelines for pharmaceutical intermediates.

Market analysis reveals increasing applications in crop protection chemicals, where the trifluoromethoxy group enhances pesticidal activity against resistant insect populations. Patent landscapes show concentrated innovation around derivatives of 60034-88-0 for fungicidal and herbicidal formulations, particularly in addressing climate-resilient agriculture challenges. The compound's thermal stability (decomposition >200°C) makes it suitable for formulation technologies requiring high-temperature processing.

Emerging therapeutic areas for Benzamide, N-methyl-4-(trifluoromethoxy)- include autoimmune disease modulation and oncology targets. Recent publications demonstrate its utility as a PARP inhibitor scaffold and HDAC modulator, with structure-activity relationship (SAR) studies focusing on the conformational restriction imparted by the substituents. Computational chemistry approaches utilizing molecular docking and QSAR modeling are accelerating the exploration of this chemical space.

Supply chain dynamics for CAS 60034-88-0 reflect the growing importance of fluorine chemistry in Asia-Pacific markets, with technical advancements reducing production costs. Quality specifications typically require ≥98% purity by GC analysis, with strict controls on genotoxic impurities. The compound's crystalline form (melting point 92-94°C) facilitates purification and formulation processes in industrial applications.

Future research directions likely focus on continuous flow synthesis methods for N-methyl-4-(trifluoromethoxy)benzamide production, addressing industry needs for process intensification. The compound's role in proteolysis targeting chimeras (PROTACs) development represents another promising avenue, leveraging its protein-binding characteristics. As regulatory landscapes evolve for fluorinated compounds, 60034-88-0 continues to offer a balance of innovation potential and established safety profiles.

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